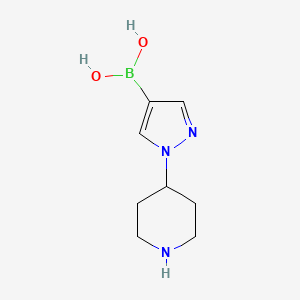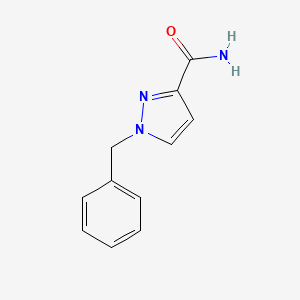![molecular formula C13H16Cl3N3O3S B11718519 Ethyl 2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11718519.png)
Ethyl 2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethylcarbamate is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethylcarbamate typically involves multiple steps. One common method includes the reaction of ethyl chloroformate with 2,2,2-trichloroethylamine to form an intermediate. This intermediate is then reacted with 2-methoxyaniline and thiophosgene under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to maintain consistency and efficiency in production.
化学反应分析
Types of Reactions
Ethyl 2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学研究应用
Ethyl 2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Ethyl 2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- Ethyl 2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethylcarbamate
- Ethyl 2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethylcarbamate
- Ethyl 2,2,2-trichloro-1-{[(4-ethoxyanilino)carbothioyl]amino}ethylcarbamate
Uniqueness
Ethyl 2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethylcarbamate is unique due to the presence of the 2-methoxyanilino group, which imparts specific chemical and biological properties
属性
分子式 |
C13H16Cl3N3O3S |
|---|---|
分子量 |
400.7 g/mol |
IUPAC 名称 |
ethyl N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]carbamate |
InChI |
InChI=1S/C13H16Cl3N3O3S/c1-3-22-12(20)19-10(13(14,15)16)18-11(23)17-8-6-4-5-7-9(8)21-2/h4-7,10H,3H2,1-2H3,(H,19,20)(H2,17,18,23) |
InChI 键 |
ODSGOEBZKBEJRU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B11718437.png)
![4-[2-(Naphthalen-2-yloxy)ethyl]morpholine](/img/structure/B11718445.png)
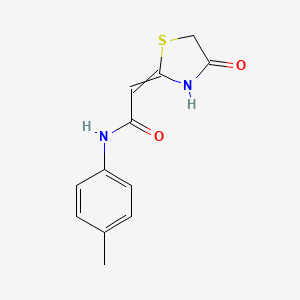
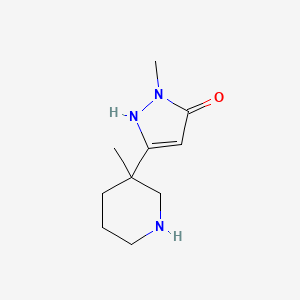
![N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride](/img/structure/B11718457.png)
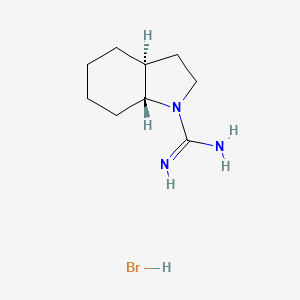
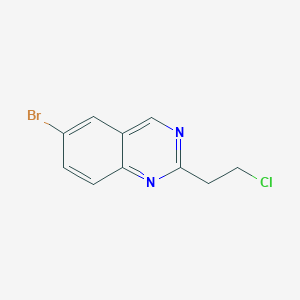
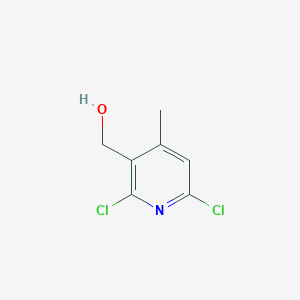
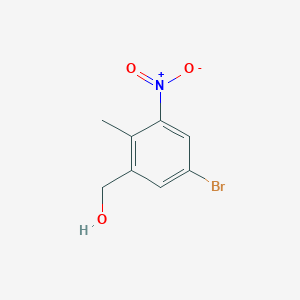
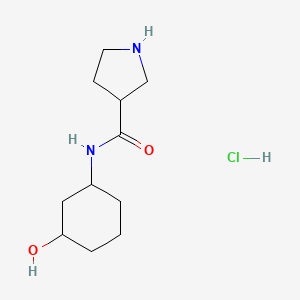
![tert-butyl N-[(3aR,7aR)-octahydro-1H-isoindol-4-yl]carbamate hydrochloride](/img/structure/B11718486.png)
![1-(Benzo[b]thiophen-2-yl)-2-hydroxyethanone](/img/structure/B11718488.png)
